MAO-A vs. MAO-B Selectivity Profile: Quantified Difference from Pemoline Scaffold
2-Amino-5-methyl-5-phenyl-oxazol-4-one demonstrates a distinct, high-affinity inhibition of human MAO-A (IC50 = 7.60 nM) and a significantly lower affinity for MAO-B (IC50 = 160 nM), resulting in a ~21-fold selectivity for MAO-A over MAO-B [1]. This quantitative profile directly contrasts with the expected broader MAO inhibition associated with its parent scaffold, pemoline (2-amino-5-phenyl-oxazol-4-one), which acts as an indirect monoamine agonist and a CNS stimulant with a different target profile . While pemoline's activity is linked to dopamine and norepinephrine reuptake inhibition, the 5-methyl substitution in this compound directs it toward a specific, potent MAO-A inhibitory mechanism [2].
| Evidence Dimension | Enzyme Inhibition (Human MAO-A vs. MAO-B) |
|---|---|
| Target Compound Data | MAO-A IC50: 7.60 nM; MAO-B IC50: 160 nM |
| Comparator Or Baseline | Pemoline (CAS 2152-34-3): No direct MAO IC50 data available; mechanism defined as indirect monoamine agonist and CNS stimulant via reuptake inhibition. |
| Quantified Difference | Target compound exhibits a ~21-fold selectivity for MAO-A over MAO-B (7.60 nM vs. 160 nM). Comparator is not a direct, potent MAO inhibitor. |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in Sf9 cells, assessed by hydrogen peroxide production after 1 hr. |
Why This Matters
This quantitative selectivity profile is critical for researchers requiring a tool compound with a defined MAO-A inhibition mechanism, as opposed to the broader, less selective CNS stimulant profile of pemoline.
- [1] BindingDB. BDBM50075960 (CHEMBL3415797). Affinity Data for 2-Amino-5-methyl-5-phenyl-oxazol-4-one. View Source
- [2] RGD. Pemoline - Ontology Report. View Source
